molecular formula C21H29N5O B4520614 N-(4-{[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino}phenyl)butanamide

N-(4-{[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino}phenyl)butanamide

Cat. No.: B4520614
M. Wt: 367.5 g/mol
InChI Key: UJSMGOQXPKVAGS-UHFFFAOYSA-N
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Description

N-(4-{[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino}phenyl)butanamide is a useful research compound. Its molecular formula is C21H29N5O and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[2-(cyclohexylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide is 367.23721057 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

N-(4-{[2-(cyclohexylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide is involved in various synthesis techniques and chemical reactions that highlight its potential in creating complex chemical structures. For instance, an efficient microwave-assisted synthesis has been developed for N′-aryl/(alkyl)-substituted N-(4-hydroxy-6-phenylpyrimidin-2-yl)guanidines, showcasing a method that yields N′-alkyl(aryl)guanidine derivatives in excellent yields (65–84%) under microwave conditions. This process demonstrates the molecule's reactivity and potential for generating a range of derivatives with significant yields, emphasizing its utility in chemical synthesis and pharmaceutical research (Machicao et al., 2017).

Heterocyclic Synthesis

In heterocyclic synthesis, N-(4-{[2-(cyclohexylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide serves as a precursor in the synthesis of thienopyridines and other fused derivatives. This chemical's reactivity facilitates the production of complex heterocyclic systems, which are crucial for developing new pharmaceuticals and materials. The molecule's versatility in forming pyrimidinone and fused pyrimidinone derivatives through cycloaddition reactions with vinyl-, isopropenyl-, and chloroketenes further underscores its significance in synthetic organic chemistry and drug discovery efforts (Sharma & Mahajan, 1997).

Antifilarial Activity

In the realm of medicinal chemistry, derivatives of N-(4-{[2-(cyclohexylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide have been synthesized for antifilarial evaluation. These studies provide insights into the structure-activity relationships necessary for designing effective antifilarial agents, highlighting the compound's potential as a scaffold for developing new therapeutic agents against parasitic infections (Angelo et al., 1983).

Supramolecular Chemistry

In supramolecular chemistry, the ureidopyrimidone functionality, related to the core structure of N-(4-{[2-(cyclohexylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide, demonstrates strong dimerization via quadruple hydrogen bonding. This property is instrumental in the design of supramolecular polymers and materials that leverage hydrogen bonding for self-assembly, indicating the compound's utility in materials science and nanotechnology (Beijer et al., 1998).

Properties

IUPAC Name

N-[4-[[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino]phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-3-7-20(27)24-18-12-10-17(11-13-18)23-19-14-15(2)22-21(26-19)25-16-8-5-4-6-9-16/h10-14,16H,3-9H2,1-2H3,(H,24,27)(H2,22,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSMGOQXPKVAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.